Rabeprazole Sulfone

Vue d'ensemble

Description

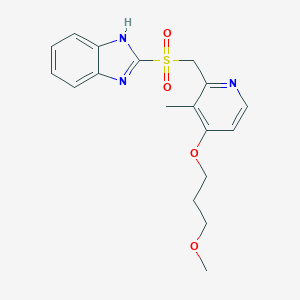

La sulfone de rabéprazole est un composé chimique dérivé du rabéprazole, un inhibiteur de la pompe à protons utilisé pour réduire la production d'acide gastrique. La sulfone de rabéprazole est un produit d'oxydation du rabéprazole et est souvent étudiée pour ses propriétés pharmacologiques et sa stabilité. Elle est caractérisée par la présence d'un groupe sulfone, qui la distingue de son composé parent, le rabéprazole.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La sulfone de rabéprazole est généralement synthétisée par oxydation du rabéprazole. Une méthode courante implique l'utilisation de l'hypochlorite de sodium comme agent oxydant. La réaction est réalisée dans un microréacteur, ce qui permet une production continue et une meilleure efficacité . Le processus implique les étapes suivantes :

Oxydation : L'éther thiolique de rabéprazole est oxydé à l'aide d'hypochlorite de sodium.

Quenchage : La réaction est stoppée pour mettre fin au processus d'oxydation.

Régulation acido-basique : Le pH est ajusté pour garantir la stabilité du produit.

Extraction : Le produit est extrait et purifié.

Méthodes de production industrielle

La production industrielle de sulfone de rabéprazole suit des principes similaires, mais à plus grande échelle. L'utilisation de microréacteurs à flux continu est avantageuse pour les applications industrielles en raison de leur efficacité et de leur capacité à maintenir des conditions de réaction constantes .

Analyse Des Réactions Chimiques

Types de réactions

La sulfone de rabéprazole subit diverses réactions chimiques, notamment :

Oxydation : Conversion de l'éther thiolique de rabéprazole en sulfone de rabéprazole.

Réduction : Bien que moins courantes, les réactions de réduction peuvent convertir la sulfone de rabéprazole en sa forme thioéther.

Substitution : Le groupe sulfone peut participer à des réactions de substitution, où d'autres groupes chimiques remplacent le groupe sulfone.

Réactifs et conditions courants

Agents oxydants : L'hypochlorite de sodium est couramment utilisé pour l'oxydation.

Agents réducteurs : Divers agents réducteurs peuvent être utilisés pour les réactions de réduction, bien que des exemples spécifiques soient moins documentés.

Solvants : Des solvants organiques tels que le méthanol et l'éthanol sont souvent utilisés dans ces réactions.

Principaux produits formés

Sulfone de rabéprazole : Le principal produit de l'oxydation.

Éther thiolique de rabéprazole : Le produit des réactions de réduction.

Applications de la recherche scientifique

La sulfone de rabéprazole a plusieurs applications de recherche scientifique, notamment :

Études pharmacologiques : Elle est utilisée pour étudier la stabilité et la pharmacocinétique du rabéprazole et de ses métabolites.

Chimie analytique : La sulfone de rabéprazole est utilisée comme étalon de référence en chromatographie liquide haute performance (CLHP) et dans d'autres techniques analytiques.

Recherche biologique : Elle est étudiée pour ses effets sur la sécrétion d'acide gastrique et ses applications thérapeutiques potentielles.

Applications industrielles : Le composé est utilisé dans le développement de formulations pharmaceutiques et de processus de contrôle qualité.

Mécanisme d'action

La sulfone de rabéprazole, comme son composé parent, le rabéprazole, agit en inhibant l'enzyme adénosine triphosphatase hydrogène-potassium (H+/K+ ATPase) dans les cellules pariétales de l'estomac . Cette enzyme est responsable de la dernière étape de la production d'acide gastrique. En inhibant cette enzyme, la sulfone de rabéprazole réduit efficacement la sécrétion d'acide gastrique, ce qui procure un soulagement des affections telles que le reflux gastro-œsophagien (RGO) et les ulcères peptiques .

Applications De Recherche Scientifique

Pharmacological Applications

Mechanism of Action:

Rabeprazole sulfone primarily functions as a proton pump inhibitor (PPI) by targeting the gastric H+/K+ ATPase enzyme. This inhibition leads to a reduction in gastric acid secretion, thereby increasing gastric pH and facilitating the healing of gastrointestinal ulcers and symptoms of gastroesophageal reflux disease (GERD) .

Clinical Uses:

- Treatment of Gastric Disorders: this compound is employed in managing conditions such as gastritis, gastric ulcers, and Zollinger-Ellison syndrome .

- Helicobacter pylori Eradication: It plays a role in combination therapies aimed at eradicating Helicobacter pylori, a bacterium associated with peptic ulcers .

Pharmacokinetics Studies:

Recent studies have focused on the pharmacokinetics of this compound, exploring inter-individual variability influenced by genetic factors. Research indicates that rabeprazole is less affected by cytochrome P450 polymorphisms compared to other PPIs, making it a more reliable option for diverse populations .

Case Study: Gender Differences in Pharmacokinetics

A clinical trial assessed the pharmacokinetics of rabeprazole in healthy Korean men and women. The study found significant differences in drug metabolism between genders, highlighting the importance of personalized medicine in prescribing PPIs like rabeprazole .

Industrial Applications

This compound is utilized in pharmaceutical formulations and drug delivery systems. Its stability allows for improved formulation strategies that enhance bioavailability and therapeutic efficacy. Continuous flow microreactor technology has been explored to enhance the synthesis efficiency of rabeprazole derivatives, including this compound .

Table 2: Industrial Applications of this compound

| Application Area | Description |

|---|---|

| Pharmaceutical Formulations | Development of stable drug formulations |

| Drug Delivery Systems | Enhanced delivery mechanisms for PPIs |

| Continuous Synthesis | Improved production methods using microreactors |

Mécanisme D'action

Rabeprazole sulfone, like its parent compound rabeprazole, works by inhibiting the hydrogen-potassium adenosine triphosphatase (H+/K+ ATPase) enzyme in the parietal cells of the stomach . This enzyme is responsible for the final step in the production of gastric acid. By inhibiting this enzyme, this compound effectively reduces the secretion of gastric acid, providing relief from conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers .

Comparaison Avec Des Composés Similaires

La sulfone de rabéprazole est comparée à d'autres inhibiteurs de la pompe à protons (IPP) tels que l'oméprazole, l'ésoméprazole et le lansoprazole. Ces composés partagent un mécanisme d'action similaire, mais diffèrent par leur structure chimique et leurs propriétés pharmacocinétiques . La sulfone de rabéprazole est unique en raison de son groupe sulfone, qui lui confère une stabilité et des caractéristiques métaboliques distinctes .

Liste des composés similaires

- Oméprazole

- Esoméprazole

- Lansoprazole

- Pantoprazole

- Dexlansoprazole

Les propriétés uniques de la sulfone de rabéprazole en font un composé précieux pour la recherche et les applications thérapeutiques, offrant des informations sur la stabilité et l'efficacité des inhibiteurs de la pompe à protons.

Activité Biologique

Rabeprazole sulfone, a metabolite of the proton pump inhibitor (PPI) rabeprazole, has garnered attention for its biological activity and implications in pharmacotherapy. This article explores the biological activity of this compound, including its pharmacokinetics, metabolism, and therapeutic effects, supported by relevant data tables and research findings.

Overview of Rabeprazole and Its Metabolites

Rabeprazole is primarily used to treat acid-related conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers. It functions by irreversibly inhibiting the H+/K+-ATPase enzyme in gastric parietal cells, leading to decreased gastric acid secretion . The metabolism of rabeprazole involves several pathways, with this compound being one of the significant metabolites formed through oxidation processes involving cytochrome P450 enzymes, particularly CYP3A4 and CYP2C19 .

Pharmacokinetics of this compound

The pharmacokinetic profile of this compound is crucial for understanding its biological activity. A study highlighted the absorption and elimination characteristics of rabeprazole and its metabolites. Following oral administration, the mean peak concentration () of total radioactivity was observed to be 1,080 ng equivalent/ml with an elimination half-life of approximately 12.6 hours . The metabolic pathway is predominantly non-enzymatic, which minimizes inter-individual variability that is often seen with other PPIs due to genetic polymorphisms affecting CYP2C19 .

Table 1: Pharmacokinetic Parameters of Rabeprazole and Its Metabolites

| Parameter | Rabeprazole | This compound |

|---|---|---|

| (ng/ml) | 1,080 | Low levels detected |

| Half-life (hours) | 12.6 | Not specified |

| Primary excretion route | Urine (90%) | Minor contribution |

This compound exhibits biological activity primarily through its role as a metabolite of rabeprazole. While it may not have the same potency as its parent compound in inhibiting gastric acid secretion, it contributes to the overall pharmacological effect by maintaining therapeutic levels in the system during prolonged treatment regimens.

Research indicates that the pharmacodynamic effects of rabeprazole are influenced by factors such as gender and body surface area, which may also extend to its metabolites . The interaction with gastric pH levels is significant; increased gastric pH enhances the effectiveness of rabeprazole and its metabolites in treating acid-related disorders.

Case Studies

Several clinical studies have evaluated the safety and efficacy of rabeprazole over extended periods. For instance, a long-term study assessing the administration of rabeprazole (10 mg daily for 104 weeks) reported a favorable safety profile with no major adverse effects noted . The presence of this compound as a metabolite was acknowledged but not directly linked to adverse outcomes.

Propriétés

IUPAC Name |

2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfonyl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O4S/c1-13-16(19-9-8-17(13)25-11-5-10-24-2)12-26(22,23)18-20-14-6-3-4-7-15(14)21-18/h3-4,6-9H,5,10-12H2,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNYNPBSPFHFPML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1CS(=O)(=O)C2=NC3=CC=CC=C3N2)OCCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30471547 | |

| Record name | Rabeprazole Sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30471547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117976-47-3 | |

| Record name | Rabeprazole sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117976473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rabeprazole Sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30471547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RABEPRAZOLE SULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I2E100O20P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.